Scandenolide

Catalog No.
S542733
CAS No.
23758-16-9
M.F
C17H18O7
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandenolide

CAS Number

23758-16-9

Product Name

Scandenolide

IUPAC Name

(8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C17H18O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,10-14H,1,5-6H2,2-3H3

InChI Key

SLIMCFUYVZKJTC-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C

solubility

Soluble in DMSO

Synonyms

Scandenolide;

Canonical SMILES

CC(=O)OC1CC2C(O2)(CC3C(C4C=C1C(=O)O4)C(=C)C(=O)O3)C

The exact mass of the compound (8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate is 308.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scandenolide is a guaianolide-type sesquiterpene lactone, a class of natural products recognized for a wide range of biological activities, including anti-inflammatory and cytotoxic properties. Primarily isolated from plants of the *Mikania* genus, such as *Mikania scandens*, Scandenolide's core value proposition in research is its activity as a potent inhibitor of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of immune and inflammatory responses. This mechanism underpins its relevance as a specialized tool for investigating inflammatory diseases and certain cancers where NF-κB activity is dysregulated.

Substituting Scandenolide with other sesquiterpene lactones, even those from the same guaianolide class like Parthenolide or co-isolated analogs like Deoxymikanolide, is inadvisable for achieving reproducible results. The biological activity of this class is highly sensitive to minor structural variations. The presence and stereochemistry of the α-methylene-γ-lactone moiety, along with other functional groups on the 5-7-5 fused ring system, dictate target affinity, cell permeability, and metabolic stability. Replacing Scandenolide with a close analog can lead to significant, unpredictable shifts in potency, target selectivity, and cytotoxicity, compromising experimental validity and comparability with established data.

Potent and Specific Inhibition of NF-κB Activation Compared to Common Benchmarks

In an electrophoretic mobility shift assay (EMSA) using Jurkat T-cells, Scandenolide demonstrated potent inhibition of TNF-α induced NF-κB activation with an IC50 value of 5 µM. This potency is notably 2-fold greater than that of Helenalin (IC50 = 10 µM), a widely used benchmark anti-inflammatory sesquiterpene lactone, under identical conditions. This highlights Scandenolide's specific and high-efficacy modulation of this key inflammatory pathway.

Evidence DimensionInhibition of TNF-α induced NF-κB activation (IC50)
Target Compound Data5 µM
Comparator Or BaselineHelenalin: 10 µM
Quantified Difference2-fold more potent than Helenalin
ConditionsJurkat T-cells, stimulated with TNF-α, activity measured by EMSA.

For researchers studying NF-κB signaling, using Scandenolide allows for pathway inhibition at lower concentrations, reducing the potential for off-target effects compared to the common substitute Helenalin.

Differentiated Cytotoxicity Profile Against Plant Pathogenic Fungi

Scandenolide exhibits a distinct profile of antifungal activity against key plant pathogens. In a comparative study, Scandenolide showed potent activity against *Exserohilum turcicum* with an EC50 of 11.2 μg/mL. In the same study, the structurally related co-isolate Deoxymikanolide was significantly more potent with an EC50 of 2.1 μg/mL against this fungus, but Scandenolide demonstrated comparable or stronger activity against other pathogens, indicating a differentiated spectrum of activity. For example, against *Botrytis cinerea*, Scandenolide had an EC50 of 48.5 μg/mL while Deoxymikanolide was less active (EC50 > 100 μg/mL).

Evidence DimensionAntifungal Activity vs. *Botrytis cinerea* (EC50)
Target Compound Data48.5 μg/mL
Comparator Or BaselineDeoxymikanolide: >100 μg/mL
Quantified DifferenceSignificantly more active against *B. cinerea* than Deoxymikanolide
ConditionsMycelial growth inhibition assay.

This selective activity is critical for agrochemical research, allowing for the targeted study of specific fungal pathogens where broad-spectrum agents like Deoxymikanolide may be less effective or desirable.

Precursor Availability: Identified as a Major Sesquiterpene Constituent in Source Material

Scandenolide is consistently identified as a major sesquiterpene dilactone constituent in the leaves of *Mikania* species, alongside mikanolide and their dihydro- derivatives. For example, extraction of 2.0 kg of dried *Mikania micrantha* leaves yielded 122.6 g of crude residue (6.13% yield), from which Scandenolide and other major lactones were isolated. This relatively high abundance in the source biomass is a key procurement advantage, suggesting greater potential for consistent batch-to-batch supply and higher purity compared to trace-level analogs, which are more susceptible to variability.

Evidence DimensionNatural Abundance / Isolation Yield
Target Compound DataMajor constituent in *Mikania* species, isolated from a 6.13% crude extract yield.
Comparator Or BaselineMinor or trace-level analogs from the same or different plant sources.
Quantified DifferenceN/A (Qualitative classification as 'major constituent')
ConditionsIsolation from dried leaves of *Mikania* species.

For buyers requiring larger quantities or high-purity material for reproducible screening or formulation, selecting a compound that is a major natural constituent reduces the risk of supply chain instability and batch variability.

Mechanism-Specific Studies of NF-κB-Mediated Inflammation

Due to its 2-fold higher potency for inhibiting NF-κB compared to Helenalin, Scandenolide is the right choice for studies aiming to dissect the NF-κB pathway with greater specificity and at lower effective concentrations, minimizing confounding off-target effects.

Development of Selective Agrochemical Antifungals

Scandenolide's differentiated activity profile, particularly its effectiveness against pathogens like *Botrytis cinerea* where analogs like Deoxymikanolide are weak, makes it a valuable tool for developing targeted antifungal treatments in agricultural science.

High-Throughput Screening (HTS) Campaigns Requiring Consistent Supply

As a major natural constituent of its source plant, Scandenolide provides a more reliable basis for large-scale or long-term studies than less abundant analogs. This makes it a more suitable candidate for HTS campaigns where batch-to-batch consistency and material availability are critical for data integrity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Exact Mass

334.10525291 g/mol

Monoisotopic Mass

334.10525291 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

23758-16-9

Dates

Last modified: 02-18-2024
1: Ysrael MC, Croft KD. Inhibition of leukotriene and platelet activating factor synthesis in leukocytes by the sesquiterpene lactone scandenolide. Planta Med. 1990 Jun;56(3):268-70. PubMed PMID: 2168055.
2: Li Y, Li J, Li Y, Wang XX, Cao AC. Antimicrobial constituents of the leaves of Mikania micrantha H. B. K. PLoS One. 2013 Oct 2;8(10):e76725. doi: 10.1371/journal.pone.0076725. eCollection 2013. PubMed PMID: 24098556; PubMed Central PMCID: PMC3788719.
3: Ahmed M, Rahman MT, Alimuzzaman M, Shilpi JA. Analgesic sesquiterpene dilactone from Mikania cordata. Fitoterapia. 2001 Dec;72(8):919-21. PubMed PMID: 11731117.
4: Laurella LC, Cerny N, Bivona AE, Sánchez Alberti A, Giberti G, Malchiodi EL, Martino VS, Catalan CA, Alonso MR, Cazorla SI, Sülsen VP. Assessment of sesquiterpene lactones isolated from Mikania plants species for their potential efficacy against Trypanosoma cruzi and Leishmania sp. PLoS Negl Trop Dis. 2017 Sep 25;11(9):e0005929. doi: 10.1371/journal.pntd.0005929. eCollection 2017 Sep. PubMed PMID: 28945741; PubMed Central PMCID: PMC5629014.

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